2-Chloro-3-(fluoromethyl)benzoic acid
Description
2-Chloro-3-(fluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at position 2, a fluoromethyl (-CH2F) group at position 3, and a carboxylic acid (-COOH) group at position 1 on the benzene ring. Halogenated benzoic acids are widely used in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric effects .
Properties
CAS No. |
916791-84-9 |
|---|---|
Molecular Formula |
C8H6ClFO2 |
Molecular Weight |
188.58 g/mol |
IUPAC Name |
2-chloro-3-(fluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
SJHZEBTYJZSYKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)CF |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)CF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzoic acid backbone significantly influence molecular weight, acidity, and solubility:
2-Chloro-3-fluorobenzoic Acid (C7H4ClFO2)
- Molecular Weight : 174.56 g/mol .
- Substituents : Cl (position 2), F (position 3).
- Acidity : The electron-withdrawing Cl and F groups enhance acidity compared to unsubstituted benzoic acid. The pKa is expected to be lower than 4.2 (typical for benzoic acid).
- Applications : Intermediate in chemical synthesis for pharmaceuticals and agrochemicals .
2-Chloro-3-(trifluoromethyl)benzoic Acid (C8H4ClF3O2)
- Molecular Weight : 224.56 g/mol.
- Substituents : Cl (position 2), CF3 (position 3).
- Melting Point : 132–136°C .
- Acidity : The strongly electron-withdrawing CF3 group further lowers the pKa, increasing acidity.
- Applications : Used in agrochemical research and as a building block for fluorinated compounds .
2-Fluoro-3-hydroxybenzoic Acid (C7H5FO3)
- Molecular Weight : 156.11 g/mol.
- Substituents : F (position 2), -OH (position 3).
- The pKa is likely higher than that of Cl-substituted analogs due to the electron-donating -OH group .
- Applications : Studied for pharmaceutical applications, particularly in prodrug design .
2-Chloro-3-cyano-6-fluorobenzoic Acid (C8H3ClFNO2)
- Molecular Weight : 199.57 g/mol.
- Substituents : Cl (position 2), -CN (position 3), F (position 6).
- Acidity: The cyano group (-CN) is highly electron-withdrawing, leading to enhanced acidity.
- Applications: Potential use in coordination chemistry and metal-organic frameworks .
Structural and Functional Differences
The fluoromethyl (-CH2F) group in 2-chloro-3-(fluoromethyl)benzoic acid introduces unique properties:
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (positions) | Melting Point (°C) | Notable Applications |
|---|---|---|---|---|---|
| This compound | C8H6ClFO2 | 188.59 (calc) | Cl (2), CH2F (3), COOH (1) | Not reported | Pharmaceutical intermediates |
| 2-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | 174.56 | Cl (2), F (3), COOH (1) | Not reported | Chemical synthesis |
| 2-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | 224.56 | Cl (2), CF3 (3), COOH (1) | 132–136 | Agrochemical research |
| 2-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | 156.11 | F (2), OH (3), COOH (1) | Not reported | Pharmaceutical studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
